molecular formula C15H12ClN5 B2514814 4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 380460-64-0

4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B2514814
CAS No.: 380460-64-0
M. Wt: 297.75
InChI Key: NLQVIGRBRSJTIX-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that belongs to the class of triazino-benzimidazoles. This compound is characterized by the presence of a triazine ring fused with a benzimidazole moiety, and a chlorophenyl group attached to the triazine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, pharmacology, and materials science.

Biochemical Analysis

Biochemical Properties

The compound 4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine interacts with various enzymes and proteins. It has been found to inhibit the activity of mammalian dihydrofolate reductase , an enzyme involved in the metabolic pathway that leads to the synthesis of tetrahydrofolate and is critical for the production of DNA, RNA, and proteins.

Cellular Effects

The effects of this compound on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of dihydrofolate reductase can lead to a decrease in the synthesis of necessary biomolecules, affecting the overall function of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically enzymes like dihydrofolate reductase . This binding inhibits the enzyme’s activity, leading to changes in gene expression and cellular functions.

Metabolic Pathways

This compound is involved in the metabolic pathway related to the synthesis of tetrahydrofolate, as it inhibits dihydrofolate reductase . This could potentially affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclization of 2-benzimidazolylguanidine with 3-chlorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using techniques such as chromatography and crystallization.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to the presence of the 3-chlorophenyl group, which enhances its biological activity and stability. The compound’s ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness and potential .

Properties

IUPAC Name

4-(3-chlorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5/c16-10-5-3-4-9(8-10)13-19-14(17)20-15-18-11-6-1-2-7-12(11)21(13)15/h1-8,13H,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQVIGRBRSJTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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